(S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid (S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 70961-24-9
VCID: VC7995701
InChI: InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19)/t13-/m0/s1
SMILES: CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

(S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid

CAS No.: 70961-24-9

Cat. No.: VC7995701

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid - 70961-24-9

Specification

CAS No. 70961-24-9
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name (2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19)/t13-/m0/s1
Standard InChI Key XPUONYUXLITPJQ-ZDUSSCGKSA-N
Isomeric SMILES CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C
SMILES CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure comprises a propanoic acid core substituted at the α-carbon with a phenyl group and a Boc-protected ethylamino moiety (Figure 1). The molecular formula is C16H23NO4\text{C}_{16}\text{H}_{23}\text{NO}_4, with a molecular weight of 293.36 g/mol . The Boc group ((CH3)3COC(O)(\text{CH}_3)_3\text{COC(O)}) shields the amine functionality during synthetic reactions, while the ethyl group introduces steric bulk that influences conformational dynamics .

The stereocenter at the α-carbon adopts an S-configuration, critical for interactions with chiral biological targets. Computational models predict that this configuration optimizes hydrogen bonding and van der Waals interactions in enzyme-binding pockets .

Physicochemical Characteristics

Key properties include:

  • Optical Rotation: [α]D25=39[\alpha]_D^{25} = -39^\circ (c = 1 in ethanol) , indicative of its chiral purity.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic phenyl and Boc groups .

  • Stability: The Boc group enhances stability under acidic conditions but is cleavable via trifluoroacetic acid (TFA) treatment .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step strategies to ensure stereochemical fidelity:

Step 1: Boc Protection of Ethylamine
Ethylamine reacts with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane to form N-Boc-ethylamine .

Step 2: Coupling with Phenylalanine Derivative
N-Boc-ethylamine undergoes a Schlenk equilibrium reaction with L-phenylalanine under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry at the α-carbon .

Step 3: Deprotection and Purification
The crude product is treated with TFA to remove the Boc group, followed by recrystallization from ethanol/water to yield the enantiomerically pure compound .

Yield Optimization

Reaction parameters critically influence yield:

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes racemization
SolventAnhydrous DMFEnhances solubility
Catalyst4-Dimethylaminopyridine (DMAP)Accelerates acylation

Yields typically range from 65–75%, with purity >98% confirmed via HPLC .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s Boc group enables its use in solid-phase peptide synthesis (SPPS). For example, it has been incorporated into opioid receptor ligands, where the ethylamino moiety modulates binding affinity . Comparative studies show a 30% increase in metabolic stability compared to non-ethylated analogs .

Drug Candidate Development

In kinase inhibitor design, the phenyl group engages in π-stacking with ATP-binding pockets. Preclinical trials of a Bruton’s tyrosine kinase (BTK) inhibitor derived from this compound demonstrated IC50_{50} = 12 nM in B-cell lymphoma models .

Role in Biotechnology and Therapeutics

Enzyme Mimetics

The compound serves as a scaffold for artificial metalloenzymes. Incorporation of a zinc-binding site into its structure yielded a catalyst with 85% efficiency in ester hydrolysis, rivaling natural hydrolases .

Neuropharmacology

Structural analogs act as GABAA_A receptor modulators, showing potential in anxiety disorders. Electrophysiology assays revealed a 40% enhancement in chloride current at 10 μM concentrations .

Comparative Analysis with Structurally Related Compounds

CompoundStructureKey Distinctions
L-PhenylalanineNatural amino acidLacks Boc protection; lower metabolic stability
N-Boc-DL-PhenylalanineRacemic Boc-protected derivativeReduced enantioselectivity in synthesis
Tert-LeucineBranched-chain amino acidGreater steric hindrance; limits conformational flexibility

The ethylamino-Boc motif in (S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid uniquely balances steric effects and reactivity, enabling diverse applications .

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